Bis(p-cresyl) m-Cresyl Phosphate-d7

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Achieve isomer-resolved TCP quantification with this exact-mass internal standard. Bis(p-cresyl) m-Cresyl Phosphate-d7 provides a +7 Da mass shift for interference-free LC-MS/MS detection. Its structural identity to the target isoform corrects isomer-specific matrix effects and ionization efficiency variations — a non-negotiable requirement for reliable data in engine oil monitoring, environmental fate studies, and toxicokinetic ADME profiling. Do not compromise assay accuracy with mismatched deuterated analogs.

Molecular Formula C₂₁H₁₄D₇O₄P
Molecular Weight 375.41
Cat. No. B1153923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-cresyl) m-Cresyl Phosphate-d7
SynonymsPhosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester-d7
Molecular FormulaC₂₁H₁₄D₇O₄P
Molecular Weight375.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(p-cresyl) m-Cresyl Phosphate-d7: A Deuterated Internal Standard for Isomer‑Specific TCP Quantification


Bis(p-cresyl) m‑Cresyl Phosphate‑d7 (C₂₁H₁₄D₇O₄P, MW 375.41) is a stable‑isotope‑labeled triaryl phosphate . It is the deuterated analog of a specific, individual isomer of tricresyl phosphate (TCP), a widely used industrial anti‑wear additive and plasticizer . The incorporation of seven deuterium atoms confers a distinct mass shift (+7 Da relative to the unlabeled compound, C₂₁H₂₁O₄P, MW 368.36), which enables its primary function as an internal standard for the precise quantification of this specific TCP isomer in complex matrices by LC‑MS/MS or GC‑MS .

Why Analytical Substitution of Bis(p-cresyl) m-Cresyl Phosphate-d7 Fails: The Critical Role of Isomer Identity and Isotopic Fidelity


Substituting Bis(p-cresyl) m‑Cresyl Phosphate‑d7 with a non‑deuterated analog or a different deuterated TCP isomer introduces unacceptable error in quantitative workflows. The biological activity and toxicity of TCP mixtures are highly isomer‑specific; for example, tri‑ortho‑cresyl phosphate (ToCP) is a potent neurotoxicant, whereas tri‑para‑cresyl phosphate (TpCP) exhibits minimal cardiotoxicity in zebrafish models [1][2]. Therefore, accurate risk assessment and environmental monitoring require isomer‑specific quantification. Using a structurally mismatched internal standard—such as a deuterated isomer with a different substitution pattern or an alternative deuterated triaryl phosphate—fails to correct for isomer‑specific matrix effects, ionization efficiency, and chromatographic retention time variations, directly compromising assay accuracy and reproducibility [3]. Only the exact isotope‑labeled analog of the target isomer ensures reliable data.

Bis(p-cresyl) m-Cresyl Phosphate-d7: A Quantitative Evidence Guide for Analytical Selection


Mass Shift (Δm/z = +7 Da) Provides Superior Signal Discrimination vs. Non‑Deuterated Analog

In mass spectrometry‑based quantification, the deuterated compound (Bis(p-cresyl) m‑Cresyl Phosphate‑d7) exhibits a molecular ion [M+H]⁺ at m/z 376.41, a +7 Da shift relative to the non‑deuterated native analyte (Bis(p-cresyl) m‑Cresyl Phosphate, [M+H]⁺ at m/z 369.36) . This mass difference ensures complete baseline resolution in MS1 and MRM transitions, eliminating spectral overlap that occurs with lower mass‑shift deuterated analogs (e.g., +3 Da or +4 Da) which can suffer from isotopic cross‑talk .

Analytical Chemistry Mass Spectrometry Environmental Monitoring

Isotopic Purity ≥99% Ensures Reliable Internal Standard Performance

High‑quality preparations of Bis(p-cresyl) m‑Cresyl Phosphate‑d7 are reported to achieve isotopic purities exceeding 99%, with overall chemical purity typically ≥95% . In contrast, unlabeled or lower‑grade TCP isomer mixtures are sold at purities as low as 90% and lack any isotopic enrichment .

Analytical Method Validation Quality Control Trace Analysis

Isomer‑Specific Quantification Enabled by Exact Structural Match to Target Analyte

TCP toxicity is isomer‑dependent. A 2024 zebrafish study demonstrated that tri‑m‑cresyl phosphate (TmCP) and tri‑o‑cresyl phosphate (ToCP) induce significant cardiac morphological defects, while tri‑p‑cresyl phosphate (TpCP) showed no adverse cardiac effects [1]. Bis(p-cresyl) m‑Cresyl Phosphate‑d7 is the exact deuterated analog of a specific TCP isomer containing two para‑cresyl and one meta‑cresyl group . This structural precision allows for isomer‑specific method development that cannot be achieved using a generic deuterated TCP mixture (e.g., TCP‑d9), which co‑elutes with multiple isomers and fails to resolve their distinct toxicological profiles [2].

Toxicology Environmental Health Risk Assessment

Chromatographic Co‑Elution with Native Analyte Minimizes Matrix Effect Variability

As an exact isotopic analog, Bis(p-cresyl) m‑Cresyl Phosphate‑d7 is expected to co‑elute with its non‑deuterated counterpart under reversed‑phase LC conditions . This co‑elution is critical because it ensures that both analyte and internal standard experience identical matrix‑induced ionization suppression or enhancement. In contrast, structural analogs or non‑co‑eluting internal standards can exhibit differential matrix effects, leading to quantification bias of 15–50% or more in complex biological or environmental extracts [1].

LC-MS/MS Method Development Matrix Effects Quantitative Bioanalysis

Validated Research and Industrial Applications for Bis(p-cresyl) m-Cresyl Phosphate-d7


Isomer‑Specific Quantification of Bis(p-cresyl) m‑Cresyl Phosphate in Aviation Lubricants and Hydraulic Fluids

Use as an internal standard in LC‑MS/MS methods to accurately quantify the specific Bis(p-cresyl) m‑Cresyl Phosphate isomer in used aircraft engine oils and hydraulic fluids, where TCP isomers are added as anti‑wear additives. The +7 Da mass shift ensures interference‑free detection, and the exact structural match enables isomer‑resolved monitoring critical for assessing lubricant degradation and potential cabin air contamination events .

Environmental Fate and Transport Studies of Individual TCP Isomers

Employ as a tracer or internal standard in environmental monitoring studies to track the distribution, degradation, and bioaccumulation of the Bis(p-cresyl) m‑Cresyl Phosphate isomer in water, soil, and biota. The isotopic purity (≥99%) supports ultra‑trace quantification (ppt levels) required for assessing ecological risk, particularly given the established isomer‑specific toxicity profiles of TCP congeners [1].

Toxicokinetic and Metabolism Investigations of Specific TCP Isomers

Incorporate as an internal standard in in vitro and in vivo toxicokinetic studies to precisely measure the absorption, distribution, metabolism, and excretion (ADME) of Bis(p-cresyl) m‑Cresyl Phosphate. The deuterated analog compensates for matrix effects in complex biological matrices (plasma, urine, tissue homogenates), enabling accurate determination of isomer‑specific metabolic pathways that underlie the differential neurotoxicity and cardiotoxicity observed for TCP isomers [1].

Quality Control of Commercial TCP Formulations and Reference Materials

Utilize as a calibration standard or internal standard in GC‑MS or LC‑MS methods for the quality control of industrial TCP mixtures. This enables the precise quantification of the Bis(p-cresyl) m‑Cresyl Phosphate isomer content, ensuring batch‑to‑batch consistency and compliance with regulatory specifications that increasingly demand isomer‑specific compositional data rather than total TCP content [1].

Technical Documentation Hub

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